3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Condensation Reaction: The aniline and benzaldehyde undergo a condensation reaction to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: A parent compound with similar core structure but lacking the chloro and fluoro substituents.
3-(3-chlorophenyl)-2-(2-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone: A similar compound with only chloro substituents.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE may confer unique chemical and biological properties, such as increased potency or selectivity in its interactions with molecular targets.
Properties
Molecular Formula |
C20H13Cl2FN2O |
---|---|
Molecular Weight |
387.2g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-15-7-3-1-5-13(15)19-24-18-8-4-2-6-14(18)20(26)25(19)12-9-10-17(23)16(22)11-12/h1-11,19,24H |
InChI Key |
MKULHXDGVBVLRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl)Cl |
Origin of Product |
United States |
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